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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)butanoic acid
CAS No.: 34385-92-7
Cat. No.: B3021870
Get Quote
. J

Technical Monograph: 2-(4-Chlorophenoxy)butanoic Acid

Executive Technical Summary

2-(4-Chlorophenoxy)butanoic acid (CAS: 10310-19-7) is a monocarboxylic acid
characterized by a phenoxy moiety substituted at the para-position with chlorine and linked to
the

-carbon (C2) of a butyric acid chain.[1]

Distinct from its structural homolog Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid),
this compound lacks the gem-dimethyl substitution at the

-position, replacing it with an ethyl group.[1] This structural nuance renders the C2 position a
chiral center, making the compound of significant interest in Structure-Activity Relationship
(SAR) studies regarding stereoselective binding in both plant auxin receptors (TIR1/AFB) and
mammalian peroxisome proliferator-activated receptors (PPAR

)-[1]
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This guide outlines the physicochemical profile, robust synthetic protocols, and analytical
workflows required for the investigation of this compound.[2]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

The molecule exhibits amphiphilic properties typical of phenoxy herbicides and fibrate
metabolites. The electron-withdrawing chlorine atom on the phenyl ring, coupled with the ether
linkage, influences the acidity of the carboxylic head group.[1]

ble 1: Core Physicochemical 1]

Parameter Value Technical Note
2-(4-Chlorophenoxy)butanoic Often abbreviated in internal
IUPAC Name
acid libraries as 2-CPBA.[1]

Molecular Formula

Molecular Weight 214.65 g/mol Monoisotopic Mass: 214.04 Da

Distinct from the 4-phenoxy
CAS Registry 10310-19-7 isomer (4-CPA homolog).[1][3]

[4]

Synthesized as a racemate (

Chirality Yes (C2 Position) ) unless asymmetric synthesis

is employed.

. . Sharp endotherm; purity
Melting Point 103 °C o
indicator.

Stronger acid than butyric acid

(pKa 4.82) due to the inductive
pKa (Acidic) ~3.38 effect of the

-phenoxy group.

Moderate lipophilicity;
logP (Oct/Water) 2.87 suggests good membrane

permeability.
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Synthetic Methodology: Williamson Ether
Synthesis[1][2]

Objective: To synthesize 2-(4-chlorophenoxy)butanoic acid via nucleophilic substitution (
) followed by ester hydrolysis.

Mechanism: The reaction proceeds through the generation of a phenoxide anion, which attacks
the

-carbon of an

-bromo ester.[1] This is preferred over direct reaction with the acid to prevent side reactions
and facilitate purification.

Experimental Protocol

Reagents:

4-Chlorophenol (1.0 eq)[1]

Ethyl 2-bromobutanoate (1.1 eq)[1][2]

Potassium Carbonate (

, anhydrous, 2.5 eq)[1]

Solvent: Acetone (Reagent grade) or Methyl Ethyl Ketone (MEK) for higher reflux temp.

Hydrolysis Base: NaOH (2M aq).[2]

Step-by-Step Workflow:

e Phenoxide Formation:

o Charge a round-bottom flask with 4-chlorophenol and anhydrous acetone.[1]
o Add

in portions.
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o Critical Control: Stir at room temperature for 30 minutes. The color shift indicates the
formation of the potassium phenoxide salt.

o Alkylation (
):
o Add Ethyl 2-bromobutanoate dropwise via a pressure-equalizing addition funnel.[1]
o Heat the mixture to reflux (

C for Acetone,
C for MEK) for 6-8 hours.

o Validation: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (

) should disappear; the ester product will appear at higher

o Work-up (Ester Intermediate):

o Filter off inorganic salts (

, EXCEesSS

).

o Concentrate the filtrate in vacuo.

o Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and
Brine.

e Hydrolysis:

o Dissolve the crude ester in Ethanol (10 volumes).

o Add 2M NaOH (2.0 eq). Stir at ambient temperature for 2 hours (or mild reflux for 30
mins).
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o Acidification: Evaporate EtOH. Dilute with water.[2] Acidify carefully with 6M HCI to pH < 2
while stirring vigorously.

o Precipitation: The product will precipitate as a white solid. Filter, wash with cold water, and
recrystallize from Ethanol/Water or Cyclohexane.

Visualization: Synthetic Pathway Logic[1]
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Hydroly:
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Click to download full resolution via product page

Caption: Figure 1. Williamson ether synthesis pathway via ester intermediate to ensure high
purity.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical
parameters must be met.

A. HPLC-UVIMS Method[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase:

o A:0.1% Formic Acid in Water.

o B: Acetonitrile.

e Gradient: 10% B to 90% B over 15 minutes.
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e Detection: UV at 230 nm (Phenoxy absorption) and 280 nm.
e Mass Spec: Negative Electrospray lonization (ESI-).[1] Look for

peak at m/z 213.0.[1]

B. Proton NMR ( -NMR) In
e 9.0-11.0 (br s, 1H): Carboxylic acid proton (-COOH).[1]

7.22 (d, 2H): Aromatic protons meta to ether (ortho to CI).

6.81 (d, 2H): Aromatic protons ortho to ether.

4.55 (t, 1H): Chiral proton at C2 (

).[1] Diagnostic peak.

1.98 (m, 2H): Methylene group of the ethyl chain.

1.05 (t, 3H): Methyl terminus.

Biological & Research Context

This molecule serves as a critical probe in two distinct fields.[5] Researchers must select the
appropriate stereocisomer based on the target receptor.

Plant Physiology (Auxin Mimicry)

Structurally related to 2,4-D and Mecoprop, 2-(4-chlorophenoxy)butanoic acid acts as an
auxinic herbicide.[1]

e Mechanism: It binds to the TIR1/AFB receptor complex, promoting the degradation of
Aux/IAA repressor proteins.

o Stereoselectivity: The (R)-enantiomer is typically the active auxin mimic, as the spatial
arrangement of the carboxyl and aromatic ring must match the binding pocket of TIR1.

Pharmacology (PPAR Ligand)
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In drug discovery, this compound is a structural analog of Clofibric acid (the active metabolite of
Clofibrate).

o Application: It is used in QSAR (Quantitative Structure-Activity Relationship) studies to
determine how the steric bulk of the

-substituent affects PPAR
activation.[1]

« Insight: Replacing the gem-dimethyl group of Clofibric acid with an ethyl group (as in this
molecule) alters the lipophilicity and the "lock" into the receptor's hydrophobic pocket, often
modifying potency and half-life.[1]

Visualization: Structural Homology & Logic[1]
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Caption: Figure 2. Structural comparison highlighting the C2-substitution logic used in SAR
studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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